molecular formula C20H21N3OS B2633757 N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-56-4

N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2633757
CAS RN: 899942-56-4
M. Wt: 351.47
InChI Key: LGCOZITUAKCMIP-UHFFFAOYSA-N
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Description

N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a novel heterocyclic amide derivative. It contains a pyrrolopyrazine core structure with a phenethyl group and a thiophene moiety. The compound’s chemical formula is C₁₈H₁₈N₄OS .


Synthesis Analysis

The synthesis of this compound involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The product was characterized using elemental analyses, FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography. The crystal packing is stabilized by C−H···N and N−H···N hydrogen bonds .


Molecular Structure Analysis

The compound’s molecular structure features a pyrrolopyrazine ring system, with the phenethyl and thiophene groups attached. The crystallographic data provides insights into bond lengths, angles, and intermolecular interactions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned, its reactivity can be inferred from its functional groups. For instance, the cyano group (−CN) may participate in nucleophilic substitution reactions or condensations .

properties

IUPAC Name

N-(2-phenylethyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(21-11-10-16-6-2-1-3-7-16)23-14-13-22-12-4-8-17(22)19(23)18-9-5-15-25-18/h1-9,12,15,19H,10-11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCOZITUAKCMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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